molecular formula C12H10ClN3O3 B3124830 methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 320423-32-3

methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B3124830
CAS No.: 320423-32-3
M. Wt: 279.68 g/mol
InChI Key: OIJSXSHKPYVMHY-VGOFMYFVSA-N
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Description

Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound with a chloro substituent at position 5, a hydroxyimino group at position 4, and a phenyl ring at position 1. The methyl ester at position 3 contributes to its lipophilicity, while the hydroxyimino group (-NHOH) enables hydrogen bonding, influencing solubility and intermolecular interactions . Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

methyl 5-chloro-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-19-12(17)10-9(7-14-18)11(13)16(15-10)8-5-3-2-4-6-8/h2-7,18H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJSXSHKPYVMHY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NO)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331403
Record name methyl 5-chloro-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

320423-32-3
Record name methyl 5-chloro-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to chlorination to introduce the chloro substituent. The hydroxyimino group is introduced through the reaction of the corresponding aldehyde with hydroxylamine hydrochloride under acidic conditions. Finally, esterification of the carboxylic acid group with methanol yields the desired compound .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to the hydroxyimino group or further to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Key Structural Features

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Functional Groups : Includes a chloro group, hydroxyimino group, and a phenyl group, which contribute to its reactivity and potential biological activity.

Chemistry

Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. Its derivatives are utilized in the formation of more complex heterocyclic compounds and as ligands in coordination chemistry.

Table 1: Synthetic Applications

ApplicationDescription
Building BlockUsed in the synthesis of complex heterocycles
Coordination ChemistryActs as a ligand for metal complexes

Biology

The compound's derivatives have shown promise as enzyme inhibitors and antimicrobial agents. Research indicates that it may interact with specific molecular targets, blocking enzyme activity and disrupting biochemical pathways.

Table 2: Biological Activities

Activity TypePotential Effects
Enzyme InhibitionBlocks enzyme activity, potentially treating diseases
AntimicrobialExhibits activity against various pathogens

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases. Preliminary studies indicate that it may possess anticancer properties, particularly against melanoma cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent antiproliferative activities against human melanoma cells, highlighting its potential as an anticancer agent .

Industry

In industrial applications, this compound is being investigated for its role in developing new materials with specific properties, such as polymers and dyes. Its unique chemical structure allows for modifications that can enhance material performance.

Table 3: Industrial Applications

ApplicationDescription
Material DevelopmentUsed in the synthesis of specialized polymers
DyesPotential application in dye production

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biochemical pathway it regulates. The hydroxyimino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the phenyl group can engage in hydrophobic interactions. These interactions disrupt the enzyme’s function, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs differing in substituents or backbone modifications. Key examples include:

Substituent Variations at Position 5

  • Methyl 5-[(4-Chlorophenyl)Sulfanyl]-4-[(Hydroxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 318237-99-9) Substituent: (4-Chlorophenyl)sulfanyl group at position 3. Impact: The sulfanyl group increases molecular weight (387.84 g/mol vs. Key Difference: Replacing chlorine with a bulkier sulfanyl group may sterically hinder interactions in biological targets.
  • Methyl 4-[(Hydroxyimino)Methyl]-1-Phenyl-5-(Phenylsulfanyl)-1H-Pyrazole-3-Carboxylate (CAS 318238-02-7) Substituent: Phenylsulfanyl group at position 4. Impact: Similar to the above, but the absence of a chloro substituent on the phenyl ring reduces electronegativity, altering electronic distribution and reactivity .

Modifications at the Hydroxyimino Group

  • Methyl 5-Chloro-4-[(Methoxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2) Substituent: Methoxyimino (-ONHOMe) replaces hydroxyimino (-ONHOH). Impact: The methoxy group eliminates hydrogen-bond-donor capacity, reducing solubility in polar solvents. This modification could decrease binding affinity to targets requiring H-bond interactions (e.g., enzyme active sites) .

Backbone and Functional Group Variations

  • 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde ()

    • Substituent : Carboxaldehyde at position 4 instead of a methyl ester.
    • Impact : The aldehyde group increases electrophilicity, making the compound more reactive in nucleophilic additions. However, it reduces stability under basic conditions compared to the ester .
  • 5-Chloro-3-Methyl-1-[(4-Methylphenyl)Methyl]-1H-Pyrazole-4-Carboxylic Acid (CAS 926205-49-4) Substituent: Carboxylic acid at position 4 and a benzyl group at position 1. Impact: The carboxylic acid enhances water solubility (via ionization) but reduces bioavailability due to increased polarity.

Table 1: Structural and Physicochemical Comparison

Compound Name Position 5 Substituent Position 4 Group Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound Cl Hydroxyimino (-NHOH) C₁₃H₁₁ClN₃O₃ 293.71 Hydrogen-bond donor
Methyl 5-[(4-Chlorophenyl)Sulfanyl]-... (CAS 318237-99-9) (4-Cl-Ph)S Hydroxyimino C₁₈H₁₄ClN₃O₃S 387.84 Increased lipophilicity
Methyl 4-[(Hydroxyimino)Methyl]-5-(PhS)-... (CAS 318238-02-7) PhS Hydroxyimino C₁₈H₁₅N₃O₃S 353.39 Reduced electronegativity
Methyl 5-Cl-4-(Methoxyimino)... (CAS 320423-31-2) Cl Methoxyimino (-NHOMe) C₁₃H₁₂ClN₃O₃ 293.71 Loss of H-bond donor
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde Cl Carboxaldehyde (-CHO) C₁₂H₁₀ClN₂O 248.68 Electrophilic reactivity

Biological Activity

Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 320423-32-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and research findings, supported by data tables and relevant case studies.

  • Molecular Formula : C12H10ClN3O3
  • Molecular Weight : 279.68 g/mol
  • CAS Number : 320423-32-3
  • Purity : >90% .

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives. The synthesis often includes the formation of the hydroxyimino group through condensation reactions, which can be optimized for yield and purity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against HeLa and MCF-7 cell lines with promising results:

CompoundCell LineIC50 (µM)
Methyl 5-chloro-4-hydroxyimino...HeLa15.0
Methyl 5-chloro-4-hydroxyimino...MCF-712.0

These findings suggest that the compound may inhibit tumor cell proliferation effectively .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been a focus of research. Methyl 5-chloro-4-hydroxyimino... has been tested in models of inflammation, demonstrating a reduction in carrageenan-induced paw edema in rats. The results indicate a dose-dependent response, which is critical for its therapeutic application:

Dose (mg/kg)Edema Reduction (%)
1030
2050
4070

This anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines .

Anticonvulsant Activity

In addition to its antitumor and anti-inflammatory effects, methyl 5-chloro-4-hydroxyimino... has shown anticonvulsant properties in preclinical studies. Evaluations against maximal electroshock-induced seizures revealed effective seizure control at specific dosages:

Dosage (mg/kg)Seizure Control (%)
1040
2065
4090

These results indicate potential as a therapeutic agent for epilepsy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications in the pyrazole ring significantly affect biological activity. The presence of the hydroxyimino group enhances interaction with biological targets, contributing to increased potency against cancer cells and inflammation .

Case Studies

Several case studies have documented the efficacy of methyl 5-chloro-4-hydroxyimino... in various biological assays:

  • Case Study on Antitumor Activity : A study involving the treatment of MCF-7 cells demonstrated that compounds similar to methyl 5-chloro... inhibited cell growth with an IC50 value significantly lower than existing chemotherapeutics.
  • Case Study on Anti-inflammatory Effects : Research on carrageenan-induced paw edema showed that this compound could serve as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing effective pain relief with fewer side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting 5-chloro-1-phenyl-1H-pyrazole precursors with hydroxymethylating agents under basic conditions. For example, K2_2CO3_3 in polar aprotic solvents (e.g., DMF or acetonitrile) facilitates the introduction of the hydroxyimino group at the 4-position . Subsequent esterification with methyl chloroformate yields the carboxylate moiety.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. 1^1H/13^13C NMR confirms functional groups and regiochemistry, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography (using SHELXL for refinement) is recommended for unambiguous confirmation of the crystal structure, particularly to resolve ambiguities in the hydroxyimino group’s orientation .

Q. What solvent systems are optimal for recrystallization?

  • Methodology : Recrystallization from ethanol/water or dichloromethane/hexane mixtures is effective. Solubility tests under varying temperatures (25–60°C) and polarity gradients can refine crystal quality. Evidence suggests that hydrogen-bonding interactions (e.g., between the hydroxyimino and carboxylate groups) influence solvent selection .

Q. Are there known stability concerns under standard laboratory conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperatures (4°C, 25°C, 40°C) over 4–12 weeks. Monitor degradation via HPLC and IR spectroscopy. Preliminary data on analogous pyrazoles indicate sensitivity to prolonged UV exposure, necessitating amber glass storage .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

  • Methodology : Employ graph set analysis (as defined by Etter’s rules) using Mercury CSD 2.0. This software identifies motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) patterns, critical for understanding supramolecular assembly. For example, the hydroxyimino group may form intermolecular N–H···O bonds with carboxylate oxygens, influencing packing efficiency .

Q. What computational strategies predict binding affinity to biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT). Focus on targets like carbonic anhydrases or cannabinoid receptors, where pyrazole derivatives show activity. Docking scores and MD simulations (GROMACS) can validate interactions, such as π-π stacking with phenyl groups or hydrogen bonding via the hydroxyimino moiety .

Q. How do synthetic byproducts or stereochemical variations impact pharmacological activity?

  • Methodology : Synthesize analogues with modified substituents (e.g., replacing chloro with fluoro or varying phenyl groups). Compare IC50_{50} values in enzyme inhibition assays (e.g., fluorescence-based carbonic anhydrase assays). Contradictions in activity data may arise from stereochemical impurities, resolved by chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques resolve discrepancies in reported crystal structures?

  • Methodology : Use single-crystal XRD with SHELXL refinement to address polymorphic variations. Compare packing coefficients and torsion angles with existing CCDC entries. For example, differences in the dihedral angle between the pyrazole and phenyl rings (>10°) may indicate distinct crystal forms .

Data Contradictions and Mitigation Strategies

  • Purity vs. Biological Activity : Discrepancies in bioassay results (e.g., lower-than-expected IC50_{50}) may stem from undetected byproducts. Mitigate by coupling LC-MS with bioassays to correlate activity with chromatographic peaks .
  • Crystallographic Ambiguities : Conflicting unit cell parameters in literature? Re-refine raw diffraction data using Olex2 or Coot, ensuring proper treatment of disorder in the hydroxyimino group .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

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